4-hydroxy-5-methoxy-9H-fluoren-9-one
Description
4-Hydroxy-5-methoxy-9H-fluoren-9-one (CAS: 1986-00-1) is a polycyclic aromatic compound featuring a fluorenone core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 5, respectively. Its molecular formula is C₁₃H₈O₂, with a molecular weight of 196.20 g/mol . The compound’s structure (SMILES: O=C1c2ccccc2-c2c(O)cccc21) highlights the ketone group at position 9 and the electron-donating substituents on the aromatic rings .
Properties
CAS No. |
42523-47-7 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23g/mol |
IUPAC Name |
4-hydroxy-5-methoxyfluoren-9-one |
InChI |
InChI=1S/C14H10O3/c1-17-11-7-3-5-9-13(11)12-8(14(9)16)4-2-6-10(12)15/h2-7,15H,1H3 |
InChI Key |
LIMLPOYHNZZCPB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C3=C(C2=O)C=CC=C3O |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorene Derivatives
The following table summarizes key structural and functional differences between 4-hydroxy-5-methoxy-9H-fluoren-9-one and analogous compounds:
Structural and Functional Differences
- Electron-Donating vs.
- Salt Formation: The hydrochloride salt of 2-(2-(diethylamino)ethoxy)-9H-fluoren-9-one improves water solubility, unlike the neutral target compound .
- Protective Groups : Fmoc derivatives (e.g., ) are designed for reversible protection in peptide synthesis, whereas the target lacks such functionality.
Physical and Chemical Properties
- Solubility: The target compound’s polar substituents suggest moderate solubility in polar solvents like ethanol or acetone, whereas alkylated fluorenes (e.g., ) are lipophilic.
- Thermal Stability: Fluorenone derivatives with bulky substituents (e.g., 9,9-dioctyl groups ) exhibit higher thermal stability due to reduced molecular mobility.
- Optical Properties : Aryl-substituted derivatives (e.g., ) show strong luminescence, whereas the target compound’s optical behavior remains less explored.
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